1-[(N-acetylglycyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-N-cyclohexylcyclohexanecarboxamide
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Overview
Description
1-[(N-acetylglycyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-N-cyclohexylcyclohexanecarboxamide is a complex organic compound that features a pyrazole ring, a cyclohexyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(N-acetylglycyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-N-cyclohexylcyclohexanecarboxamide typically involves multiple steps. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio in acetone as a solvent. The reaction mixture is heated at 50°C and stirred for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(N-acetylglycyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-N-cyclohexylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
1-[(N-acetylglycyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-N-cyclohexylcyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Materials Science: Its unique chemical properties may be useful in the development of new materials with specific characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Mechanism of Action
The mechanism of action of 1-[(N-acetylglycyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-N-cyclohexylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
- 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
Uniqueness
What sets 1-[(N-acetylglycyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-N-cyclohexylcyclohexanecarboxamide apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C28H39N5O4 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[(2-acetamidoacetyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-N-cyclohexylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H39N5O4/c1-20-25(26(36)33(31(20)3)23-15-9-5-10-16-23)32(24(35)19-29-21(2)34)28(17-11-6-12-18-28)27(37)30-22-13-7-4-8-14-22/h5,9-10,15-16,22H,4,6-8,11-14,17-19H2,1-3H3,(H,29,34)(H,30,37) |
InChI Key |
KLFBWPIRDURMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)CNC(=O)C)C3(CCCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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